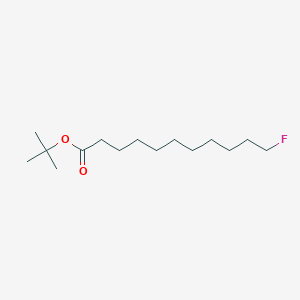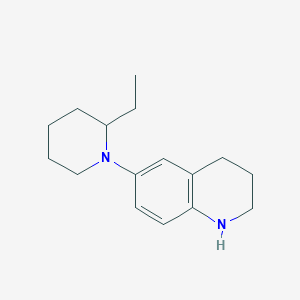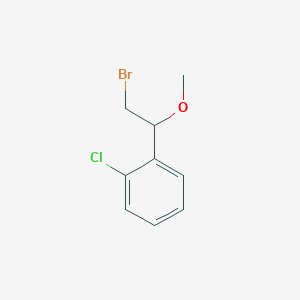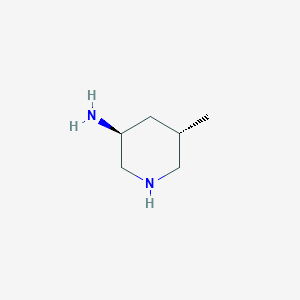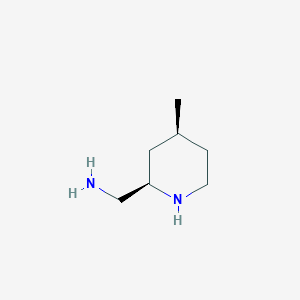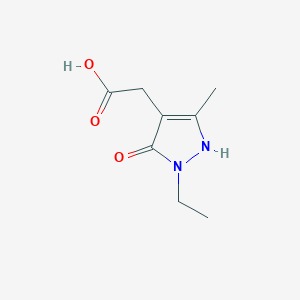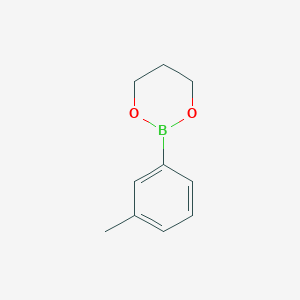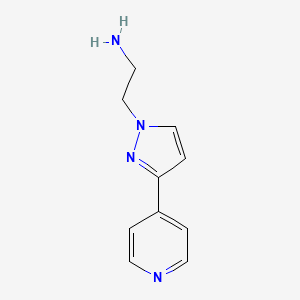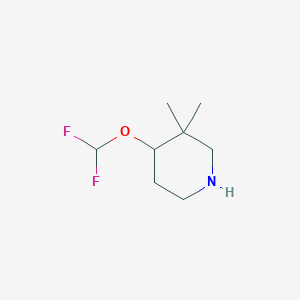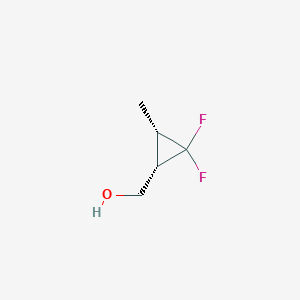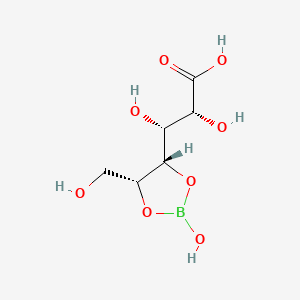
N-Benzylmaleimide dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylmaleimide dihydrate is an N-substituted maleimide compound with the molecular formula C11H9NO2·2H2O. It is a derivative of maleimide, where the hydrogen atom on the nitrogen is replaced by a benzyl group. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzylmaleimide dihydrate can be synthesized through several methods. One common method involves the reaction of maleic anhydride with benzylamine in the presence of a dehydrating agent. The reaction typically proceeds as follows:
Reaction of Maleic Anhydride with Benzylamine: Maleic anhydride reacts with benzylamine to form N-benzylmaleamic acid.
Cyclization: The N-benzylmaleamic acid undergoes cyclization to form N-benzylmaleimide.
Hydration: The N-benzylmaleimide is then hydrated to form this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave-mediated synthesis has been reported to facilitate a faster and more efficient production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzylmaleimide dihydrate undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in base-catalyzed asymmetric cycloaddition reactions with anthrone in the presence of C2-chiral pyrrolidines.
Polymerization: It can undergo radical and anionic copolymerization with other maleimides or vinyl monomers.
Substitution Reactions: It can react with various nucleophiles to form substituted maleimides.
Common Reagents and Conditions
Cycloaddition: Typically involves the use of C2-chiral pyrrolidines as catalysts.
Polymerization: Often uses AIBN (azobisisobutyronitrile) as a free radical initiator in solvents like THF (tetrahydrofuran).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Cycloaddition: Forms cyclic products.
Polymerization: Results in homopolymers or copolymers with enhanced thermal stability.
Substitution: Produces various N-substituted maleimides.
Wissenschaftliche Forschungsanwendungen
N-Benzylmaleimide dihydrate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of high-performance polymers with excellent thermal stability.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Research: Investigated for its potential antimicrobial properties.
Industrial Applications: Used as a plastic additive and in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Benzylmaleimide dihydrate involves its ability to participate in various chemical reactions due to the presence of the maleimide moiety. The compound can undergo cycloaddition, polymerization, and substitution reactions, which are facilitated by the electron-deficient nature of the maleimide ring. These reactions often involve the formation of covalent bonds with nucleophiles or radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Phenylmaleimide
- N-Methylmaleimide
- N-Propylmaleimide
- N-Cyclohexylmaleimide
Comparison
N-Benzylmaleimide dihydrate is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to other N-substituted maleimides. For example, N-Phenylmaleimide has a phenyl group instead of a benzyl group, which affects its reactivity and applications. Similarly, N-Methylmaleimide and N-Propylmaleimide have smaller alkyl groups, leading to differences in their chemical behavior and uses .
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
1-benzylpyrrole-2,5-dione;dihydrate |
InChI |
InChI=1S/C11H9NO2.2H2O/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9;;/h1-7H,8H2;2*1H2 |
InChI-Schlüssel |
OGGFNQLSRIKWPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC2=O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol](/img/structure/B13339242.png)
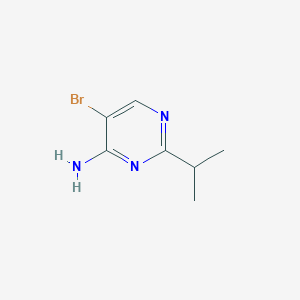
![tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13339253.png)
